Copper silicate

Description

Properties

IUPAC Name |

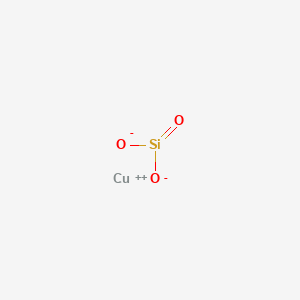

copper;dioxido(oxo)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.O3Si/c;1-4(2)3/q+2;-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBBCSFCMKWYQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034478 |

Source

|

| Record name | Copper silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344-72-5 |

Source

|

| Record name | Copper silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Copper Silicate Nanoparticles for Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Copper silicate (B1173343) nanoparticles (CSNPs) are emerging as a versatile class of nanomaterials with significant potential in the biomedical field, particularly in drug delivery and cancer therapy. Their unique physicochemical properties, including tunable size and morphology, high surface area, and biocompatibility, make them promising candidates for advanced therapeutic platforms. This technical guide provides an in-depth overview of the core fundamental properties of CSNPs, focusing on their synthesis, characterization, drug loading and release capabilities, and mechanisms of action in biological systems. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways are presented to facilitate further research and development in this exciting area.

Introduction

The intersection of nanotechnology and medicine has opened new avenues for the diagnosis and treatment of diseases. Among the various nanomaterials being explored, copper silicate nanoparticles (CSNPs) have garnered considerable attention due to their inherent therapeutic properties and their capacity to serve as efficient drug delivery vehicles. The synergy between the biological activity of copper ions and the structural advantages of a silica (B1680970) matrix offers a unique platform for developing novel cancer therapies and antimicrobial agents. This guide delves into the essential properties of CSNPs, providing a comprehensive resource for researchers and professionals in drug development.

Physicochemical Properties of this compound Nanoparticles

The therapeutic efficacy and safety of CSNPs are intrinsically linked to their physicochemical characteristics. These properties can be precisely controlled during the synthesis process to optimize performance for specific biomedical applications.

Synthesis Methods

Several methods have been developed for the synthesis of this compound nanoparticles, each offering control over the resulting particle size, shape, and structure. Common approaches include:

-

Sol-Gel Method: This technique involves the hydrolysis and condensation of silicon alkoxide precursors in the presence of a copper salt. It is a versatile method for producing amorphous this compound nanoparticles.

-

Hydrothermal Synthesis: This method utilizes high temperatures and pressures to crystallize the nanoparticles from aqueous solutions. It is often employed to create hollow or mesoporous structures with high surface areas, which are particularly advantageous for drug loading.

-

Core-Shell Synthesis: This approach involves the initial synthesis of a silica nanoparticle core, followed by the deposition of a this compound shell. This method allows for precise control over the shell thickness and copper content.

Characterization

A suite of analytical techniques is employed to thoroughly characterize the physicochemical properties of CSNPs:

-

Transmission Electron Microscopy (TEM): Provides high-resolution images to determine the size, shape, and morphology of the nanoparticles.

-

Scanning Electron Microscopy (SEM): Used to visualize the surface topography and morphology of the nanoparticles.

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the nanoparticles in a liquid suspension.

-

X-ray Diffraction (XRD): Determines the crystalline structure and phase composition of the nanoparticles.

-

Zeta Potential Analysis: Measures the surface charge of the nanoparticles, which is a critical factor for their stability in suspension and their interaction with biological membranes.

Quantitative Data Summary

The following tables summarize key quantitative data for different types of this compound nanoparticles reported in the literature.

Table 1: Physicochemical Properties of this compound Nanoparticles

| Nanoparticle Type | Synthesis Method | Average Size (nm) | Zeta Potential (mV) | Surface Area (m²/g) | Reference |

| Amorphous CSNPs | Sol-Gel | 20-50 | -25 to -35 | 320-370 | [1] |

| Hollow CSNPs | Hydrothermal | ~210 | -18.5 | Not Reported | [2] |

| Core-Shell CSNPs | Stöber & Seeded Growth | Core: ~380, Shell: ~35 | Not Reported | Not Reported | [3] |

Table 2: Drug Loading and Release of Doxorubicin (DOX) from this compound Nanoparticles

| Nanoparticle Type | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |

| Hollow CSNPs | 10 | Not Reported | pH 5.0, 48h | ~60 | [2] |

| Hollow CSNPs | Not Reported | Not Reported | pH 7.4, 48h | ~20 | [2] |

| Conjugated Polymer NPs with Copper | 54.3 | 95.8 | pH 5.0, 12h | ~70 | [1] |

Table 3: In Vitro Cytotoxicity of Copper-based Nanoparticles on Cancer Cell Lines

| Nanoparticle Type | Cell Line | Assay | IC50 Value (µg/mL) | Reference |

| CuO-doped Calcium Silicate (5 wt%) | Various cancer cell lines | Not Specified | Significantly cytotoxic | [4] |

| Copper-doped SiO2/HPC | A549 (Lung Cancer) | Not Specified | Toxic at 2.5 and 5 wt% | [5] |

| Biogenic CuO NPs | HeLa (Cervical Cancer) | MTT | 42.8 | [6] |

| CuO NPs | MCF-7 (Breast Cancer) | Not Specified | ~54 | [3] |

| Copper Nanoparticles | MCF-7 (Breast Cancer) | Not Specified | Lower than free CuNPs | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound nanoparticles, as well as for evaluating their in vitro cytotoxicity.

Synthesis of Hollow this compound Nanospheres (Hydrothermal Method)

This protocol is adapted from a self-sacrificing template method.

Materials:

-

Silica nanospheres (as templates)

-

Cupric chloride (CuCl₂)

-

Ammonia (B1221849) solution (NH₃·H₂O)

-

Deionized water

Procedure:

-

Disperse a known quantity of silica nanospheres in deionized water through ultrasonication.

-

Add a solution of CuCl₂ to the silica nanosphere suspension under constant stirring.

-

Slowly add ammonia solution to the mixture to adjust the pH and initiate the reaction.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at a specific temperature (e.g., 180°C) for a defined period (e.g., 12 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the product by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven.

Synthesis of Core-Shell this compound Nanoparticles

This protocol involves the Stöber method for the core synthesis followed by a seeded growth process for the shell.

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Ethanol

-

Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Deionized water

Procedure:

Part 1: Synthesis of Silica Core (Stöber Method)

-

Prepare a solution of ethanol, deionized water, and ammonium hydroxide in a flask.

-

Under vigorous stirring, rapidly add TEOS to the solution.

-

Continue stirring for a set duration (e.g., 6 hours) at room temperature to allow for the formation of monodisperse silica nanoparticles.

-

Collect the silica cores by centrifugation and wash them repeatedly with ethanol and deionized water.

Part 2: Growth of this compound Shell

-

Resuspend the purified silica cores in a solution of deionized water and ethanol.

-

Add a solution of copper (II) sulfate pentahydrate to the suspension.

-

Slowly add a solution of TEOS to the mixture while maintaining vigorous stirring.

-

Allow the reaction to proceed for a specified time (e.g., 24 hours) to form the this compound shell.

-

Collect the core-shell nanoparticles by centrifugation and wash them thoroughly with deionized water and ethanol.

-

Dry the final product under vacuum.

Characterization by Transmission Electron Microscopy (TEM)

Procedure:

-

Prepare a dilute suspension of the this compound nanoparticles in a suitable solvent (e.g., ethanol or water).

-

Deposit a small drop of the suspension onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely at room temperature.

-

Place the grid in the TEM sample holder.

-

Acquire images at different magnifications to observe the size, morphology, and internal structure (for hollow or core-shell particles) of the nanoparticles.

-

Use image analysis software to measure the dimensions of a statistically significant number of particles to determine the average size and size distribution.

Characterization by Dynamic Light Scattering (DLS)

Procedure:

-

Prepare a dilute and stable suspension of the nanoparticles in a suitable filtered solvent (e.g., deionized water).

-

Ensure the absence of aggregates by sonication if necessary.

-

Transfer the suspension to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

In Vitro Cytotoxicity Assay (MTT Assay)

Procedure:

-

Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Prepare a series of dilutions of the this compound nanoparticles in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of the nanoparticles.

-

Include a positive control (e.g., a known anticancer drug) and a negative control (cells with medium only).

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the negative control and determine the IC50 value (the concentration of nanoparticles that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

This compound nanoparticles exert their therapeutic effects, particularly in cancer, through the induction of oxidative stress and the modulation of key cellular signaling pathways.

Reactive Oxygen Species (ROS) Generation

The release of copper ions from the nanoparticles can catalyze the formation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻), through Fenton-like reactions. An excess of ROS within cancer cells leads to oxidative damage to lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis).

Signaling Pathways in Apoptosis

The accumulation of ROS can activate multiple signaling cascades that converge on the apoptotic machinery. Two critical pathways are the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Furthermore, the ERK signaling pathway, which is often dysregulated in cancer, can be modulated by copper ions to promote apoptosis.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important experimental and biological processes related to this compound nanoparticles.

Conclusion

This compound nanoparticles represent a highly promising platform for the development of advanced biomedical applications. Their tunable physicochemical properties, coupled with their intrinsic therapeutic potential, offer numerous advantages for drug delivery and cancer therapy. This technical guide has provided a comprehensive overview of the fundamental properties of CSNPs, including detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Further research into the long-term biocompatibility, in vivo efficacy, and targeted delivery of these nanoparticles will be crucial for their successful translation into clinical practice.

References

- 1. Conjugated Polymer Nanoparticles Based on Copper Coordination for Real-Time Monitoring of pH-Responsive Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity evaluation of environmentally friendly synthesis Copper/Zinc bimetallic nanoparticles on MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer Cells Treated by Clusters of Copper Oxide Doped Calcium Silicate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. Biogenic synthesized CuO nanoparticles and 5-fluorouracil loaded anticancer gel for HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of copper nanoparticles encapsulated in soya lecithin liposomes in treating breast cancer cells (MCF-7) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of copper nanoparticles encapsulated in soya lecithin liposomes in treating breast cancer cells (MCF-7) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Copper Silicates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of copper silicates, encompassing both naturally occurring minerals and synthetic compounds. It details experimental protocols for synthesis and characterization, presents crystallographic data in a structured format, and illustrates key workflows for structural determination. This guide is intended to be a valuable resource for researchers in materials science, chemistry, and drug development who are interested in the diverse structural chemistry of this class of compounds.

Introduction to Copper Silicates

Copper silicates are a fascinating and diverse group of inorganic compounds characterized by the presence of copper cations and silicate (B1173343) anions. They are found in nature as secondary minerals in the oxidized zones of copper ore deposits and can also be synthesized in the laboratory under various conditions. The crystal structures of copper silicates exhibit a remarkable variety of arrangements, from isolated silicate tetrahedra to complex chains, layers, and frameworks. This structural diversity gives rise to a wide range of physical and chemical properties, making them of interest for applications in catalysis, pigments, and potentially as bioactive materials.

The coordination environment of the copper ion, typically Cu²⁺, plays a crucial role in determining the overall crystal structure. Due to the Jahn-Teller effect, Cu²⁺ (a d⁹ ion) often exhibits distorted coordination geometries, most commonly square planar or distorted octahedral, which influences how the silicate units are linked together.

Synthesis of Copper Silicate Crystals

The synthesis of high-quality single crystals or pure polycrystalline powders is a prerequisite for accurate crystal structure analysis. The choice of synthesis method depends on the desired phase, crystal size, and morphology. Three common methods for preparing copper silicates are hydrothermal synthesis, sol-gel synthesis, and flux growth.

Experimental Protocol: Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method for growing crystals from aqueous solutions at elevated temperatures and pressures. This technique mimics the natural formation of many minerals.

Objective: To synthesize crystalline this compound, such as CaCuSi₄O₁₀.[1][2]

Materials and Equipment:

-

Calcium chloride (CaCl₂)

-

Copper(II) nitrate (B79036) (Cu(NO₃)₂)

-

Sodium silicate (Na₂SiO₃) solution

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

-

Deionized water

-

Teflon-lined stainless-steel autoclave

-

High-temperature oven

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Precursor Solution Preparation: Prepare aqueous solutions of calcium chloride, copper(II) nitrate, and sodium silicate at desired concentrations.

-

Mixing: In a Teflon liner, combine the precursor solutions in a stoichiometric ratio appropriate for the target this compound phase.

-

pH Adjustment: Adjust the pH of the mixture using ammonium hydroxide solution to control the precipitation and crystallization process.

-

Autoclave Sealing: Seal the Teflon liner in a stainless-steel autoclave.

-

Heating: Place the autoclave in a high-temperature oven and heat to the desired temperature (e.g., 350 °C) at a controlled rate. The pressure inside the autoclave will increase due to the heating of the aqueous solution (e.g., to 3000 psi).[1]

-

Crystallization: Maintain the temperature and pressure for a specific duration (e.g., 72 hours) to allow for the formation of crystals.[1]

-

Cooling: Cool the autoclave to room temperature at a controlled rate.

-

Product Recovery: Open the autoclave, and collect the solid product by filtration.

-

Washing and Drying: Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Dry the final product in a drying oven at a moderate temperature (e.g., 60-80 °C).

Experimental Protocol: Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique for synthesizing materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers.

Objective: To prepare copper-doped silica (B1680970) glasses or amorphous copper silicates.[3][4][5]

Materials and Equipment:

-

Tetraethoxysilane (TEOS) as the silica precursor

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or Copper(II) acetate (B1210297) (Cu(CH₃COO)₂) as the copper precursor[4]

-

Ethanol (C₂H₅OH) as a solvent

-

Deionized water

-

Nitric acid (HNO₃) or another acid as a catalyst for hydrolysis

-

Ammonia (B1221849) solution (NH₃·H₂O) for promoting gelation[3]

-

Beakers, magnetic stirrer, and hotplate

-

Drying oven and furnace

Procedure:

-

Sol Preparation: In a beaker, mix TEOS with ethanol. In a separate beaker, prepare a solution of water, ethanol, and the acid catalyst.

-

Hydrolysis: Slowly add the acidic aqueous solution to the TEOS solution while stirring continuously. This initiates the hydrolysis of TEOS.

-

Copper Precursor Addition: Dissolve the copper salt in ethanol and add it to the silica sol.

-

Gelation: Add a small amount of ammonia solution to promote the condensation and gelation of the sol. The solution will gradually become more viscous and eventually form a rigid gel.

-

Aging: Allow the gel to age at room temperature for a period (e.g., 24-48 hours) to strengthen the silica network.

-

Drying: Dry the gel at a low temperature (e.g., 60 °C) over an extended period to remove the solvent.[3] This step must be done slowly to avoid cracking of the gel. The resulting solid is a xerogel.

-

Calcination: Heat the dried gel in a furnace at a controlled rate to a higher temperature (e.g., 500-800 °C) to remove residual organic compounds and stabilize the material.

Experimental Protocol: Flux Growth

The flux growth method involves dissolving the components of the desired crystal in a molten salt (the flux) at a high temperature, followed by slow cooling to allow the crystal to precipitate. This method is particularly useful for growing crystals of materials that have very high melting points or decompose before melting.[6]

Objective: To grow single crystals of magnesium silicate perovskite (as an illustrative example for silicates).[7][8]

Materials and Equipment:

-

High-purity oxides of the constituent elements (e.g., MgO, SiO₂)

-

A suitable flux material (e.g., NaCl for magnesium silicate perovskite)[7][8]

-

High-purity crucible (e.g., platinum, alumina, depending on the reactivity of the melt)

-

High-temperature programmable furnace

Procedure:

-

Mixing: Thoroughly mix the starting oxides and the flux material in a desired molar ratio.

-

Crucible Loading: Place the mixture into the crucible.

-

Heating and Soaking: Place the crucible in the furnace and heat it to a temperature where all components are molten and form a homogeneous solution. This "soaking" period is maintained to ensure complete dissolution.

-

Slow Cooling: Slowly cool the furnace at a controlled rate (e.g., 1-5 °C/hour). As the temperature decreases, the solubility of the desired compound in the flux decreases, leading to nucleation and crystal growth.

-

Crystal Separation: After cooling to a temperature where crystal growth is complete but the flux is still molten, the crystals can be separated from the flux. This can be achieved by decanting the molten flux or by using a centrifuge at high temperatures. Alternatively, the entire system is cooled to room temperature, and the solidified flux is dissolved using a suitable solvent that does not affect the grown crystals.

-

Cleaning: The separated crystals are then cleaned to remove any residual flux.

Crystal Structure Determination

The determination of the crystal structure of a this compound, whether a single crystal or a polycrystalline powder, is primarily achieved through X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for obtaining a precise and unambiguous crystal structure. It involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.[9][10][11]

Workflow for Single-Crystal Structure Determination:

References

- 1. Hydrothermal Formation of Calcium Copper Tetrasilicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sol-gel synthesis and in vitro bioactivity of copper and zinc-doped silicate bioactive glasses and glass-ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Materials Synthesis, Crystal Growth and Characterization | Solid State Chemistry | PSI [psi.ch]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

electronic and optical properties of copper silicate

An In-depth Technical Guide to the Electronic and Optical Properties of Copper Silicate (B1173343)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for professionals in research and development, with a particular focus on applications relevant to materials science and drug development. This document summarizes key quantitative data, details common experimental protocols for characterization, and visualizes complex processes to facilitate understanding.

Electronic Properties of Copper Silicate

The electronic properties of this compound are intrinsically linked to its composition and crystal structure. These properties are crucial for its application in various electronic and biomedical devices. Generally, silicate materials are insulators, but the incorporation of copper ions creates unique electronic characteristics.

Band Structure and Density of States

The electronic structure of this compound is primarily governed by the hybridization between the copper d-orbitals and the oxygen p-orbitals within the silicate framework. This interaction dictates the material's band gap and conductivity. In this compound nanoplatforms designed for therapeutic applications, a relatively narrow indirect band gap of 2.64 eV has been reported.[1] The valence band maximum is estimated to be at 2.247 eV, with the conduction band minimum at -0.393 eV.[1] This specific band structure is advantageous for generating reactive oxygen species (ROS) under light irradiation, a key mechanism in photodynamic therapy.[1]

Electrical Conductivity

Silicate glasses are typically poor electrical conductors.[2] For instance, pure vitreous silica (B1680970) has a very low electrical conductivity of approximately 5 × 10⁻¹² S/cm.[2] The conductivity of silicate materials is highly dependent on the concentration and mobility of charge carriers, which can be influenced by the presence of metal ions.[2] While specific conductivity values for pure, crystalline this compound are not widely reported in the literature, the electrical properties are expected to be highly sensitive to its stoichiometry, phase, and the presence of defects or impurities.

Dielectric Properties

The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. This property is essential for applications in capacitors and other electronic components. Data for specific stoichiometries of this compound are limited, but values for related compounds provide a useful reference.

Table 1: Summary of Electronic Properties of this compound and Related Materials

| Property | Material | Value | Notes |

| Indirect Band Gap | This compound Nanoplatform (CSNP) | 2.64 eV[1] | Determined from Tauc plots of UV-vis-NIR diffuse reflectance spectra. |

| Electrical Conductivity | Vitreous Silica | 5 x 10⁻¹² S/cm[2] | Reference value for the base silicate material. |

| Dielectric Constant (k) | Calcium Silicate | 2.4 - 5.4 | A related silicate compound; value depends on specific composition. |

| Dielectric Constant (k) | Copper Oxide | 18.1 | Reference value for a related copper compound. |

Optical Properties of this compound

The optical properties of this compound, such as its absorption, emission, and refractive index, are central to its use in pigments, bioimaging, and phototherapeutics. The presence of copper ions (Cu⁺ and Cu²⁺) introduces characteristic optical transitions.

Optical Absorption and Band Gap

This compound exhibits distinct absorption features. A broad absorption in the near-infrared (NIR) region is often attributed to the d-d electronic transitions of Cu²⁺ ions.[1] The optical band gap, which determines the minimum energy of light the material can absorb, can be determined from UV-Visible absorption spectra. For certain this compound nanostructures, an indirect band gap of 2.64 eV has been calculated.[1]

Photoluminescence

Certain forms of this compound, particularly 2D copper tetrasilicates (MCuSi₄O₁₀, where M = Ca, Sr, Ba), are known for their strong and stable photoluminescence (PL) in the second near-infrared (NIR-II) window (1000–1700 nm).[3][4] This property is highly desirable for deep-tissue bioimaging due to reduced light scattering and minimal tissue autofluorescence in this spectral range.[3][4] The emission wavelength can be engineered by doping the crystal lattice with different alkaline earth metals, which subtly alters the crystal field around the Cu²⁺ ions.[3][4] For example, doping can shift the emission peak to wavelengths greater than 1000 nm.[5]

Refractive Index

The refractive index measures how light propagates through a material. The naturally occurring hydrated this compound mineral, chrysocolla, has a refractive index of approximately 1.5.[6] This value is influenced by the material's specific composition and degree of hydration.

Table 2: Summary of Optical Properties of this compound and Related Materials

| Property | Material | Value / Range | Notes |

| Absorption Peak | This compound (Cu²⁺) | Broad absorption in NIR[1] | Ascribed to ²B₁g → ²B₂g transition of Cu²⁺ centers.[7] |

| Photoluminescence | 2D Copper Tetrasilicates | > 1000 nm (NIR-II)[3][4] | Emission is tunable via elemental doping.[5] |

| Refractive Index (n) | Chrysocolla (hydrated this compound) | ~1.500[6] | |

| Refractive Index (n) | Fused Silica (SiO₂) | ~1.459[8] | Reference value for the base silicate material. |

| Refractive Index (n) | Copper (elemental) | ~1.100 - 2.430[6] | Varies significantly with wavelength. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound materials.

Synthesis of this compound Nanoparticles (Hydrothermal Method)

The hydrothermal method is a versatile technique for synthesizing crystalline nanomaterials from aqueous solutions at elevated temperature and pressure.[9][10]

Protocol:

-

Precursor Preparation: Prepare an aqueous stock solution of a copper salt, such as copper (II) chloride dihydrate (CuCl₂·2H₂O) or copper sulfate (B86663) (CuSO₄·5H₂O).[9][10]

-

pH Adjustment: To the copper salt solution, add a base solution, such as sodium hydroxide (B78521) (NaOH), dropwise under continuous stirring to adjust the pH. A target pH of around 9 is often used.[9] This step initiates the precipitation of copper hydroxide.

-

Silica Source Addition: Introduce a silica source, such as colloidal silica, to the solution.

-

Hydrothermal Reaction: Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and maintain it at a constant temperature (e.g., 200°C) for a set duration (e.g., 6 hours) under autogenous pressure.[9][10]

-

Product Recovery: Allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the resulting precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Annealing (Optional): The washed precipitate can be annealed in a furnace at a specific temperature (e.g., 250°C) for a defined period (e.g., 1 hour) to improve crystallinity and control the final phase.[9]

UV-Visible Spectroscopy for Optical Property Characterization

UV-Vis spectroscopy is a fundamental technique for analyzing the optical absorption properties of nanomaterials and determining their optical band gap.[4][11][12]

Protocol:

-

Spectrometer Warm-up: Turn on the UV-Vis spectrophotometer and its lamps (Deuterium and Tungsten) for at least 20 minutes to ensure thermal stability.[11][13]

-

Sample Preparation: Disperse the synthesized this compound nanoparticles in a suitable solvent (e.g., deionized water or ethanol) to form a stable colloidal suspension. The concentration should be optimized to keep the absorbance within the linear range of the instrument (typically < 1.5). Transfer the suspension to a quartz cuvette.[13]

-

Blank Calibration: Fill a reference cuvette with the same solvent used for the sample. Place it in the reference beam path of the spectrophotometer and perform a baseline or blank correction to subtract the absorbance of the solvent and the cuvette.[13]

-

Measurement: Replace the reference cuvette with the sample cuvette. Set the desired wavelength range (e.g., 200-1100 nm) and perform the scan.[12] The instrument measures the amount of light transmitted through the sample compared to the reference.

-

Data Analysis: The resulting spectrum plots absorbance versus wavelength. This data can be used to identify characteristic absorption peaks. To calculate the band gap, the absorption data (α) can be used to create a Tauc plot ((αhν)^(1/n) vs. hν), where 'n' depends on the nature of the electronic transition.

Four-Point Probe Measurement for Electrical Resistivity

The four-point probe method is a standard technique for measuring the sheet resistance of thin films and bulk materials, which minimizes the influence of contact resistance.[14][15][16]

Protocol:

-

Sample Preparation: Prepare a thin, uniform film of the this compound material on an insulating substrate. Ensure the film is significantly thinner than the probe spacing.[3]

-

Probe Setup: Use a four-point probe head with four equally spaced, co-linear probes. Place the probe head in contact with the center of the film sample. A constant contact force should be applied to ensure good electrical contact without damaging the film.[3]

-

Applying Current: Force a known, constant DC current (I) through the two outer probes of the array using a source meter.[14][16]

-

Measuring Voltage: Simultaneously, measure the voltage drop (V) across the two inner probes using a high-impedance voltmeter.[14][16]

-

Calculating Sheet Resistance: The sheet resistance (Rs) is calculated using the formula: Rs = C * (V/I), where C is a geometric correction factor. For a large, thin sheet, C is approximately 4.532.[14]

-

Calculating Resistivity: If the thickness of the film (t) is known, the bulk resistivity (ρ) can be calculated from the sheet resistance using the formula: ρ = Rs * t.

Visualizing Mechanisms and Workflows

Diagrams are essential for understanding complex relationships in materials science and their applications. The following sections use the Graphviz DOT language to illustrate key processes involving this compound.

Synergistic Photodynamic/Chemodynamic Therapy (PDT/CDT) Mechanism

This compound nanoplatforms (CSNPs) can be engineered for cancer therapy by leveraging both photodynamic and chemodynamic processes. The mechanism involves the generation of cytotoxic reactive oxygen species (ROS) within the tumor microenvironment (TME).[1][17][18][19]

Caption: Synergistic therapy using this compound nanoplatforms.

Experimental Workflow: Synthesis to Characterization

The logical flow from material creation to property analysis is a cornerstone of materials research. This diagram outlines a typical workflow for investigating this compound nanoparticles.

Caption: Workflow for this compound nanoparticle synthesis and analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. IOR / Index of Refraction List - Pixel and Poly [pixelandpoly.com]

- 7. researchgate.net [researchgate.net]

- 8. refractiveindex.info [refractiveindex.info]

- 9. Surfactant Free Hydrothermal Synthesis of Copper Oxide Nanoparticles [article.sapub.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 12. nanocomposix.com [nanocomposix.com]

- 13. m.youtube.com [m.youtube.com]

- 14. dewesoft.com [dewesoft.com]

- 15. fytronix.com [fytronix.com]

- 16. Four Point Probe Measurement Explained [suragus.com]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] A this compound-Based Multifunctional Nanoplatform with Glutathione Depletion and Hypoxia Relief for Synergistic Photodynamic/Chemodynamic Therapy | Semantic Scholar [semanticscholar.org]

- 19. A this compound-Based Multifunctional Nanoplatform with Glutathione Depletion and Hypoxia Relief for Synergistic Photodynamic/Chemodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability of Copper Silicate (B1173343) Materials

Abstract

Copper silicate materials are of increasing interest across various scientific disciplines due to their unique chemical and physical properties. A critical aspect of their characterization and application is their thermal stability, which dictates their behavior and suitability in high-temperature processes. This technical guide provides a comprehensive overview of the thermal stability of this compound materials, with a primary focus on the decomposition of the naturally occurring hydrous this compound, dioptase (B1173581) (Cu₆[Si₆O₁₈]·6H₂O), as a model system. This document details the key thermal events, decomposition products, and experimental methodologies used to assess thermal stability, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Introduction

Copper silicates are a class of inorganic compounds composed of copper, silicon, and oxygen. Their applications are diverse, ranging from catalysis and pigments to potential use in biomedical applications. The thermal stability of these materials is a fundamental property that influences their synthesis, processing, and end-use performance. Understanding how copper silicates behave upon heating is crucial for controlling their phase, crystallinity, and morphology.

This guide focuses on the thermal decomposition of this compound materials, using the mineral dioptase as a primary example. The thermal treatment of dioptase leads to the formation of anhydrous this compound, which upon further heating, decomposes into copper oxides and silica (B1680970).

Thermal Decomposition of this compound (from Dioptase)

The thermal stability of this compound is often studied through the decomposition of its hydrous forms, such as the mineral dioptase. The thermal decomposition of dioptase is a multi-step process involving dehydration followed by the decomposition of the resulting anhydrous this compound.

Dehydration

The initial stage of dioptase decomposition involves the loss of its water of hydration. This process occurs over a broad temperature range.

Decomposition of Anhydrous this compound

Following dehydration, the now anhydrous this compound structure becomes unstable at higher temperatures and decomposes. This decomposition involves the loss of oxygen and the formation of copper oxides and silica. The final products are typically tenorite (CuO) and silica (SiO₂), with the possibility of further reduction to cuprite (B1143424) (Cu₂O) at even higher temperatures.[1]

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events and corresponding temperature ranges for the decomposition of dioptase, based on thermogravimetric analysis (TGA).

| Thermal Event | Temperature Range (°C) | Mass Loss | Products |

| Dehydration (Loss of H₂O) | 400 - 730[1] | Varies | Anhydrous this compound |

| Decomposition (Loss of O₂) | ~793[1] | Varies | CuO + SiO₂ |

| Further Decomposition (Loss of O₂) | ~835[1] | Varies | Cu₂O + SiO₂ |

Note: The precise temperatures and mass losses can vary depending on factors such as heating rate, atmosphere, and sample purity.

Experimental Protocols

The characterization of the thermal stability of this compound materials relies on several key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the temperatures of decomposition and to quantify mass loss associated with dehydration and oxygen evolution.

Methodology:

-

A small, representative sample of the this compound material (typically 5-10 mg) is placed in a ceramic (e.g., alumina) or platinum crucible.

-

The crucible is placed on a high-precision microbalance within a furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., room temperature to 1000 °C).[1]

-

A controlled atmosphere is maintained by purging the furnace with a specific gas, such as dry nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).[2]

-

The mass of the sample is continuously recorded as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of thermal events. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions, such as melting, crystallization, and glass transitions, by detecting endothermic or exothermic events.

Methodology:

-

A small amount of the sample (typically 2-5 mg) is encapsulated in a sample pan (e.g., aluminum or platinum). An empty pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a controlled, linear rate (e.g., 10 °C/min).

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve (heat flow vs. temperature) shows peaks corresponding to thermal events. Endothermic peaks (e.g., melting) point downwards, while exothermic peaks (e.g., crystallization) point upwards.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystallographic phases present in a material as a function of temperature. This is crucial for determining the decomposition products and observing any phase transitions.

Methodology:

-

A powdered sample of the this compound material is mounted on a high-temperature stage within an X-ray diffractometer.

-

The stage is heated to a series of desired temperatures.

-

At each temperature, an X-ray diffraction pattern is collected over a specific 2θ range.

-

The resulting diffraction patterns are analyzed to identify the crystalline phases present at each temperature by comparing the peak positions and intensities to standard diffraction databases. This allows for the in-situ observation of the decomposition of this compound into copper oxides and the potential formation of other intermediate phases.[3][4]

Visualizations

Thermal Decomposition Pathway of Dioptase

Caption: Thermal decomposition pathway of dioptase.

Experimental Workflow for Thermal Analysis

Caption: General workflow for thermal analysis of this compound.

Factors Influencing Thermal Stability

The thermal stability of this compound materials can be influenced by several factors:

-

Crystallinity: Amorphous or poorly crystalline materials generally exhibit lower thermal stability compared to their well-crystallized counterparts.

-

Particle Size and Surface Area: Nanostructured materials may have different thermal decomposition profiles compared to bulk materials due to their higher surface-to-volume ratio.

-

Presence of Impurities: The presence of other cations or anions in the crystal lattice can alter the bond strengths and, consequently, the thermal stability.

-

Atmosphere: The composition of the surrounding atmosphere (e.g., inert, oxidizing, or reducing) can significantly impact the decomposition pathway and the nature of the final products. For instance, an oxidizing atmosphere may favor the formation of CuO, while a reducing atmosphere could lead to the formation of Cu₂O or even metallic copper.

Conclusion

The thermal stability of this compound materials is a critical characteristic that governs their behavior in thermally-driven processes. Through techniques such as TGA, DSC, and HT-XRD, a detailed understanding of their decomposition pathways can be achieved. The thermal decomposition of dioptase serves as an excellent model, demonstrating a multi-step process of dehydration followed by the decomposition of the anhydrous silicate framework into copper oxides and silica at elevated temperatures. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working with these materials, enabling better control and optimization of their synthesis and applications. Further research is warranted to fully elucidate the thermal properties of various synthetic this compound phases.

References

In-Depth Technical Guide to the Magnetic Properties of Copper Silicate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of copper silicate (B1173343) compounds, intended for researchers, scientists, and professionals in drug development who may utilize these materials for applications such as magnetic resonance imaging (MRI) contrast agents or targeted drug delivery. This document details the synthesis, magnetic behavior, and advanced characterization techniques for key copper silicate compounds.

Introduction to Magnetic Properties of Copper Silicates

This compound compounds exhibit a fascinating range of magnetic behaviors, primarily dictated by the oxidation state and coordination environment of the copper ions, as well as the overall crystal structure. The presence of unpaired d-electrons in Cu(II) ions is the fundamental origin of magnetism in these materials. Depending on the arrangement of these ions within the silicate framework, their magnetic moments can interact, leading to various collective magnetic phenomena, including paramagnetism, antiferromagnetism, and ferromagnetism.

Key Concepts:

-

Paramagnetism: In compounds where Cu(II) ions are magnetically isolated, they behave as individual magnetic dipoles that align with an external magnetic field. This results in a positive magnetic susceptibility.

-

Antiferromagnetism: When neighboring Cu(II) ions have their magnetic moments aligned in opposite directions, the material is antiferromagnetic. Below a critical temperature, the Néel temperature (TN), the material exhibits long-range antiferromagnetic ordering.

-

Ferromagnetism: In some cases, the magnetic moments of adjacent Cu(II) ions can align in the same direction, leading to a strong net magnetic moment. This phenomenon is observed below the Curie temperature (TC).

-

Curie-Weiss Law: In the paramagnetic region above the ordering temperature (TN or TC), the magnetic susceptibility (χ) of many materials follows the Curie-Weiss law: χ = C / (T - θ), where C is the Curie constant and θ is the Weiss constant, providing insight into the nature of the magnetic interactions.

Quantitative Magnetic Data of Selected this compound Compounds

The magnetic properties of several this compound compounds have been investigated. The following tables summarize key quantitative data from the literature.

| Compound Name | Chemical Formula | Magnetic Ordering | Néel Temperature (TN) [K] | Curie-Weiss Temperature (θ) [K] | Curie Constant (C) [emu·K/mol] | Reference(s) |

| Dioptase | Cu6Si6O18·6H2O | Antiferromagnetic | 70 | - | - | [1] |

| Copper Polysilicate | CuSiO3 | Antiferromagnetic | 7.9 | -7.2 | - | |

| Copper Iron Silicate Sulfide | Cu2FeSiS4 | Antiferromagnetic | 12 | -58 | - | [2] |

Note: Data for some parameters are not always available in the cited literature.

| Compound Name | g-factor (EPR) | Hyperfine Coupling Constant (A) | Reference(s) |

| Cu(II) in Sodium Silicate Glass | g | = 2.35, g⊥ = 2.065 | |

| Cu(II) in Titania Gel (Cellulose modified) | - | - | [3] |

Experimental Protocols for Magnetic Characterization

The accurate characterization of the magnetic properties of this compound compounds requires a suite of sophisticated experimental techniques. Below are detailed methodologies for three key techniques.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Sample Preparation:

-

Powder Samples: Finely ground powder samples (typically 5-20 mg) are packed into a gelatin capsule or a straw. To prevent movement of the powder during measurement, a small piece of cotton or quartz wool can be used to gently hold it in place. The exact mass of the sample must be accurately measured. For air-sensitive samples, the capsule can be sealed in an inert atmosphere.

-

Single Crystals: Single crystals are mounted on a sample holder using a minimal amount of non-magnetic adhesive. The orientation of the crystal with respect to the applied magnetic field should be carefully controlled and recorded to study magnetic anisotropy.

-

Hydrated Samples: Hydrated compounds must be handled carefully to prevent dehydration. Sealing the sample in a container that minimizes water loss is crucial. The measurement temperature range should be chosen to avoid phase transitions related to dehydration.

Measurement Procedure (DC Susceptibility):

-

Zero-Field-Cooled (ZFC) Measurement:

-

Cool the sample from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.

-

Apply a small DC magnetic field (e.g., 100 Oe).

-

Measure the magnetic moment as the sample is warmed up to a temperature above the magnetic ordering temperature.

-

-

Field-Cooled (FC) Measurement:

-

Cool the sample from a high temperature (above any magnetic ordering) to the lowest desired temperature in the presence of the same DC magnetic field used for the ZFC measurement.

-

Measure the magnetic moment as the sample is warmed up.

-

-

Isothermal Magnetization (M-H) Measurement:

-

Set the temperature to a desired value (e.g., below and above TN).

-

Measure the magnetic moment as the applied magnetic field is swept from zero to a maximum value and back to zero.

-

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of crystalline materials. Neutrons have a magnetic moment that interacts with the magnetic moments of atoms, allowing for the direct observation of magnetic ordering.

Experimental Setup:

-

A monochromatic beam of neutrons is directed at the sample.

-

The scattered neutrons are detected at various angles to produce a diffraction pattern.

-

For magnetic structure determination, data is typically collected at temperatures above and below the magnetic ordering temperature.

Data Analysis for Magnetic Structure Determination:

-

Nuclear Structure Refinement: The diffraction pattern collected above the magnetic ordering temperature contains only nuclear scattering. This data is used to refine the crystal structure of the material.

-

Magnetic Structure Determination: The diffraction pattern collected below the ordering temperature contains both nuclear and magnetic scattering. Subtracting the nuclear scattering pattern allows for the isolation of the magnetic scattering peaks.

-

Indexing and Refinement: The positions of the magnetic Bragg peaks are used to determine the magnetic unit cell and the propagation vector of the magnetic ordering. The intensities of the magnetic peaks are then used to refine a model of the magnetic structure, which describes the orientation of the magnetic moments on the copper ions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that probes paramagnetic species, such as Cu(II) ions. It provides detailed information about the local environment and electronic structure of the copper centers.

Sample Preparation:

-

Powder Samples: A small amount of the finely ground powder is placed in a quartz EPR tube.

-

Single Crystals: A single crystal is mounted on a goniometer within the EPR cavity to allow for measurements at different orientations with respect to the magnetic field.

-

Frozen Solutions/Glasses: For copper silicates that can be prepared in a glassy state, the sample is frozen in a quartz tube to immobilize the paramagnetic centers.

Measurement and Analysis:

-

The sample is placed in a resonant cavity and irradiated with microwaves while a magnetic field is swept.

-

Absorption of microwaves occurs when the energy of the microwaves matches the energy difference between the electron spin states of the Cu(II) ions.

-

The resulting EPR spectrum provides key parameters:

-

g-factor: This is a tensor quantity that is sensitive to the electronic structure and symmetry of the Cu(II) ion's coordination environment. Anisotropy in the g-factor (gx ≠ gy ≠ gz) reveals distortions from ideal cubic symmetry.[4]

-

Hyperfine Coupling Constant (A): This arises from the interaction between the electron spin and the nuclear spin of the copper atom (I = 3/2 for both 63Cu and 65Cu). The hyperfine splitting pattern provides information about the delocalization of the unpaired electron onto the ligands.

-

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for synthesizing and characterizing the magnetic properties of a novel this compound compound.

Caption: Experimental workflow for the synthesis and magnetic characterization of this compound compounds.

This comprehensive approach, from synthesis through to detailed magnetic characterization and data analysis, is essential for elucidating the rich magnetic phenomena present in this compound compounds and for developing their potential applications in various scientific and technological fields.

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. Magnetic susceptibility for the Cu2-II-IV-S4 (II=Mn, Fe; IV=Si, Ge or Sn) compounds: Exchange interaction parameters [ve.scielo.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

Theoretical Modeling of Copper Silicate Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper silicate-based materials have garnered significant interest across diverse scientific and technological fields, ranging from catalysis and environmental remediation to pioneering applications in biomedicine. Their unique structural and electronic properties, largely dictated by the coordination environment and oxidation state of the copper ions within the silicate (B1173343) framework, are central to their functionality. Theoretical modeling, employing computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD), has emerged as an indispensable tool for elucidating the atomic-scale details of these structures, predicting their behavior, and guiding the rational design of novel this compound materials with tailored properties. This technical guide provides a comprehensive overview of the theoretical modeling of this compound structures, supplemented with detailed experimental protocols for their synthesis and characterization, and explores their burgeoning role in drug development, particularly in cancer therapy.

I. Theoretical Modeling of this compound Structures

Computational modeling provides invaluable insights into the geometric and electronic structures of copper silicates, which are often complex and can exist in both crystalline and amorphous forms.

A. Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational method for studying the dynamic behavior of atoms and molecules. In the context of copper silicates, MD is particularly useful for modeling amorphous structures, such as bioactive glasses, and for understanding the local coordination environment of copper ions.

Simulations of copper-incorporated 45S5 bioactive glass have shown that both Cu

+2++2+B. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to calculate various properties of this compound structures, including formation energies, bond lengths, bond angles, and electronic band structures. DFT calculations have been instrumental in understanding the stability of different this compound polymorphs and the nature of the chemical bonding between copper, silicon, and oxygen atoms. For instance, DFT studies on copper clusters on MoS

2Workflow for Theoretical Modeling of this compound Structures

C. Quantitative Data from Theoretical Modeling

The following tables summarize key quantitative data obtained from theoretical modeling studies of this compound structures.

Table 1: Calculated Bond Lengths in this compound Systems

| System | Method | Bond | Bond Length (Å) | Reference |

| This compound Glass | MD | Cu | ~1.85 | [2] |

| This compound Glass | MD | Cu | 2.23 - 2.39 | [2] |

Amorphous SiO | MD | Si-O | 1.62 | [4][5] |

| Bulk Cu Material | MD | Cu-Cu | ~2.475 | [6][7] |

| Aluminosilicate (B74896) Clusters | DFT | Cu | ~2.08 | [8][9] |

Table 2: Calculated Formation and Surface Energies

| System | Method | Property | Value (eV) | Reference |

Cu Clusters on MoS | DFT | Adsorption Energy (Cu | -5.48 | [3] |

ABO | DFT | Formation Energy | Varies | [5] |

| Cu Crystal Planes | DFT | Surface Energy (γ{111}) | Varies | [10][11] |

| Cu-Fe Interface | DFT | Interface Formation Energy | Varies | [10] |

II. Experimental Protocols for Synthesis and Characterization

The validation of theoretical models relies on robust experimental data. This section provides detailed methodologies for the synthesis and characterization of this compound materials.

A. Synthesis Protocols

1. Hydrothermal Synthesis of this compound Nanotubes (Chrysocolla-like)

This method yields chrysocolla-like CuSiO

3-

Materials: Copper nitrate (B79036) (Cu(NO

)32223 -

Procedure:

-

Prepare a solution of copper nitrate in deionized water.

-

Separately, prepare a solution of sodium silicate and sodium hydroxide in deionized water.

-

Slowly add the copper nitrate solution to the sodium silicate solution under vigorous stirring to form a gel.

-

Transfer the resulting gel into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 200 °C and maintain this temperature for 24-72 hours.

-

After cooling to room temperature, filter the solid product, wash it thoroughly with deionized water and ethanol, and dry it in an oven at 80 °C.

-

2. Precipitation Synthesis of this compound Nanoparticles

This is a common method for producing amorphous this compound nanoparticles.

-

Materials: Copper chloride (CuCl

), sodium silicate (Na223 -

Procedure:

-

Dissolve copper chloride in deionized water to form a clear solution.

-

Dissolve sodium silicate in deionized water in a separate beaker.

-

Slowly add the copper chloride solution to the sodium silicate solution while stirring continuously.

-

A precipitate will form immediately. Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven or a desiccator.

-

B. Characterization Protocols

1. X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the synthesized materials.[12][13][14][15]

-

Sample Preparation:

-

For powder samples, grind the material to a fine, homogeneous powder using a mortar and pestle.

-

Mount the powder onto a sample holder, ensuring a flat and level surface.[16]

-

-

Data Acquisition:

-

Use an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Set the voltage and current, typically to 40 kV and 40 mA.

-

Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 1-2°/min.[17]

-

-

Data Analysis:

-

Identify the crystalline phases by comparing the diffraction peaks with standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database.

-

For amorphous materials, a broad hump will be observed instead of sharp peaks.[8][13][15]

-

The Scherrer equation can be used to estimate the crystallite size from the peak broadening of crystalline samples.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound structure.[17][18][19][20][21]

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for Si-O-Si stretching (around 1000-1200 cm⁻¹), Si-O bending (around 400-800 cm⁻¹), and potentially Cu-O-Si vibrations.

-

3. High-Resolution Transmission Electron Microscopy (HRTEM)

HRTEM provides direct imaging of the morphology, particle size, and lattice fringes of the nanomaterials.[22][23][24]

-

Sample Preparation:

-

Data Acquisition:

-

Operate the HRTEM at a high accelerating voltage (e.g., 200 kV).

-

Acquire images at different magnifications to observe the overall morphology and individual nanoparticles.

-

Obtain Selected Area Electron Diffraction (SAED) patterns to determine the crystallinity and crystal structure of the material.[26]

-

-

Data Analysis:

-

Measure the particle size and size distribution from the HRTEM images.

-

Analyze the lattice fringes to determine the interplanar spacing, which can be correlated with XRD data.

-

Index the SAED patterns to identify the crystal structure.

-

4. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements present in the material.[4][27][28][29][30]

-

Sample Preparation:

-

Mount the powder sample on a sample holder using double-sided adhesive tape.

-

Ensure the sample is in an ultra-high vacuum environment.

-

-

Data Acquisition:

-

Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).

-

Record survey scans to identify all the elements present.

-

Acquire high-resolution spectra for the Cu 2p, Si 2p, and O 1s regions.

-

-

Data Analysis:

-

Determine the elemental composition from the peak areas in the survey spectrum.

-

Analyze the binding energies and peak shapes of the high-resolution spectra to determine the oxidation states. The Cu 2p spectrum is particularly important for distinguishing between Cu(0), Cu(I), and Cu(II) states, often identified by the presence and position of shake-up satellite peaks for Cu(II).[27][28][30]

-

Experimental Workflow for Synthesis and Characterization

III. Applications in Drug Development: Cancer Therapy

This compound nanoparticles have shown significant promise as therapeutic agents in oncology, primarily through chemodynamic therapy (CDT) and photodynamic therapy (PDT).[31][32] These therapeutic modalities rely on the generation of cytotoxic reactive oxygen species (ROS) within the tumor microenvironment.

A. Chemodynamic Therapy (CDT)

CDT utilizes the Fenton-like reactivity of copper ions to convert endogenous hydrogen peroxide (H

22Mechanism of Copper-Mediated Chemodynamic Therapy

B. Photodynamic Therapy (PDT)

In PDT, this compound nanoparticles can act as photosensitizers. Upon irradiation with light of a specific wavelength, they generate ROS, which in turn induce cancer cell death.

C. Signaling Pathway of Apoptosis Induced by this compound Nanoparticles

The ROS generated through CDT and PDT trigger a cascade of intracellular events leading to apoptosis (programmed cell death). A key pathway involves the mitochondria.

Mitochondria-Mediated Apoptosis Signaling Pathway

Studies have shown that exposure to copper oxide nanoparticles leads to the upregulation of the tumor suppressor gene p53 and the apoptotic gene caspase-3.[34][35] A decrease in mitochondrial membrane potential and an increase in the Bax/Bcl-2 ratio further confirm the involvement of the mitochondria-mediated apoptotic pathway.[34][36][37]

IV. Conclusion

The theoretical modeling of this compound structures, in synergy with experimental synthesis and characterization, provides a powerful framework for understanding and engineering these versatile materials. Computational methods like MD and DFT offer atomic-level insights that are crucial for interpreting experimental data and predicting material properties. The detailed experimental protocols provided in this guide serve as a practical resource for researchers in the field. Furthermore, the application of this compound nanoparticles in cancer therapy highlights the potential of these materials to address significant challenges in medicine. The elucidation of the underlying mechanisms of action, particularly the ROS-mediated signaling pathways, opens new avenues for the development of targeted and effective cancer treatments. This in-depth technical guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the science and application of this compound structures.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hydrothermal synthesis as a route to mineralogically-inspired structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput DFT calculations of formation energy, stability and oxygen vacancy formation energy of ABO3 perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Density functional modeling of the binding energies between aluminosilicate oligomers and different metal cations [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Detailed steps of XRD data processing, search analysis and Origin graphing using Jade software | Universal Lab Blog [universallab.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. arxiv.org [arxiv.org]

- 16. benchchem.com [benchchem.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. Frontiers | Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy [frontiersin.org]

- 19. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. researchgate.net [researchgate.net]

- 22. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. microscopyinnovations.com [microscopyinnovations.com]

- 25. cajmns.casjournal.org [cajmns.casjournal.org]

- 26. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]

- 27. surfacesciencewestern.com [surfacesciencewestern.com]

- 28. researchgate.net [researchgate.net]

- 29. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Copper [xpsfitting.com]

- 30. State-of-the-art advances of copper-based nanostructures in the enhancement of chemodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 31. Frontiers | Reactive Oxygen Species-Based Nanomaterials for Cancer Therapy [frontiersin.org]

- 32. tandfonline.com [tandfonline.com]

- 33. Copper Oxide Nanoparticles Induced Mitochondria Mediated Apoptosis in Human Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. CuO nanoparticles induce cytotoxicity and apoptosis in human K562 cancer cell line via mitochondrial pathway, through reactive oxygen species and P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Copper Nanoparticles Show Obvious in vitro and in vivo Reproductive Toxicity via ERK Mediated Signaling Pathway in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Novel Copper Silicate Phases

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of recently developed methods for the synthesis of new and existing copper silicate (B1173343) phases. It details the experimental protocols for various synthesis techniques, including precipitation, sol-gel, and microwave-assisted methods. The physicochemical properties of the resulting materials are summarized, and key experimental workflows are visualized to facilitate understanding and replication. This guide is intended for researchers in materials science, chemistry, and drug development who are interested in the unique properties and potential applications of copper silicate compounds, which range from catalysis and pigments to antimicrobial agents.[1][2]

Introduction to Copper Silicates

Copper silicates are a class of compounds containing copper, silicon, and oxygen. They exist naturally as minerals, such as Chrysocolla, Dioptase, and Plancheite, and can also be synthesized in the laboratory.[3] These materials are of significant interest due to their diverse applications, including their use as pigments, catalysts, and in ceramics.[2] The properties of copper silicates, such as their color, porosity, and catalytic activity, are highly dependent on their crystal structure and morphology, which can be controlled through various synthesis methods. The exploration of new synthetic routes allows for the creation of this compound phases with tailored properties for specific applications.

Naturally occurring copper silicates like Chrysocolla are typically hydrated copper phyllosilicates and often form in the oxidation zones of copper-rich ore bodies.[4] However, many synthesized copper silicates are amorphous or have a nanocrystalline structure.[1][4] The study of synthetic copper silicates provides a pathway to materials with high purity and homogeneity, which can be difficult to obtain from natural mineral sources.[5]

Synthesis Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of this compound phases. The choice of method influences the physicochemical properties of the final product.

Precipitation Method

Precipitation is a common technique for producing copper silicates from aqueous solutions of soluble copper salts and alkali silicates.[5] The properties of the precipitated material can be controlled by adjusting reaction parameters such as reactant concentration, temperature, pH, and the rate of addition of reagents.[5][6]

Experimental Protocol: Precipitation of Copper(II) Silicate [5][7]

-

Preparation of Reactant Solutions:

-

An aqueous solution of sodium silicate (e.g., water glass with a specific Na₂O:SiO₂ ratio) is prepared.

-

A solution of a copper salt, such as copper sulfate (B86663) (CuSO₄·5H₂O), is prepared in a separate vessel.[7]

-

-

Precipitation Reaction:

-

The copper sulfate solution is added continuously to the heated sodium silicate solution (e.g., at 85°C) with vigorous stirring.[7]

-

The pH of the suspension is monitored, and the addition of the copper salt solution is stopped upon reaching a target pH, for instance, pH 6.[7]

-

The reaction mixture is maintained at an elevated temperature (e.g., 75-95°C) with continued stirring to ensure the reaction goes to completion and to control the agglomeration of particles.[7]

-

-

Product Recovery and Purification:

-

The resulting precipitate is separated from the reaction mixture by filtration.

-

The filtered product is washed with deionized water to remove any unreacted precursors and by-products.

-

The purified this compound is then dried in an oven at a specified temperature (e.g., 105°C) to a constant weight.

-

Diagram of the Precipitation Workflow:

References

- 1. Synthesis, characterization, antimicrobial and antibiofilm potential of green this compound and zinc silicate nanoparticles: kinetic study and reaction mechanism determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanorh.com [nanorh.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CHRYSOCOLLA (Hydrated this compound) [galleries.com]

- 5. researchgate.net [researchgate.net]

- 6. journalssystem.com [journalssystem.com]

- 7. US3836633A - Process for the production of copper silicates - Google Patents [patents.google.com]

The Geochemical Genesis of Copper Silicate Minerals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals